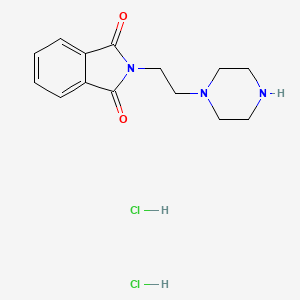

2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

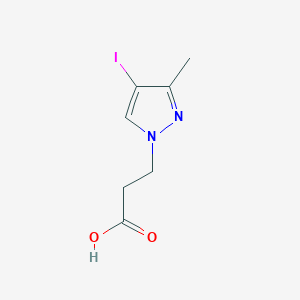

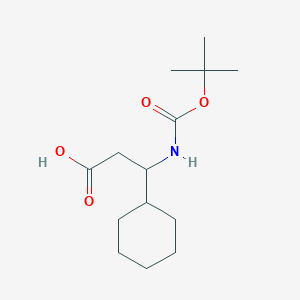

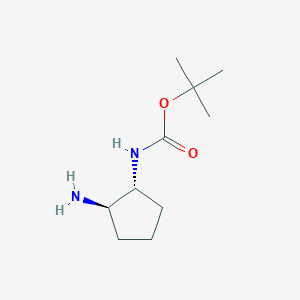

The compound “2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride” is a derivative of isoindole, which is a polycyclic compound with a structure similar to indole but with a carbon atom in place of the nitrogen atom at the 1-position .

Molecular Structure Analysis

The compound contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains an isoindole moiety, which is a fused ring system containing a five-membered ring attached to a six-membered ring .Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, including acylation, sulfonylation, and Claisen-Schmidt condensation . The specific reactions that this compound would undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives generally have good solubility in water due to the presence of the polar piperazine ring .Aplicaciones Científicas De Investigación

Halocyclization Studies

- Cyclization of Piperazine Derivatives : Yu. L. Zborovskii and colleagues (2011) studied the cyclization of similar piperazine derivatives, revealing the potential for synthesizing novel compounds through halocyclization processes (Yu. L. Zborovskii et al., 2011).

Luminescent Properties and Photo-induced Electron Transfer

- Luminescent Piperazine Substituted Naphthalimides : Jiaan Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, exploring their fluorescence and photo-induced electron transfer properties, indicating potential applications in photochemical and photophysical studies (Jiaan Gan et al., 2003).

Synthesis and Antimicrobial Activity

- Antimicrobial Activity of Piperazine Isoindole Derivatives : V. K. Salvi and colleagues (2007) investigated the synthesis and antimicrobial activity of isoindole derivatives, showcasing their potential as antimicrobial agents (V. K. Salvi et al., 2007).

One-pot Synthesis of Piperazine Derivatives

- Synthesis of Piperazine-2,5-diones : Sungmin Cho et al. (2004) reported a convenient method for synthesizing piperazine-2,5-diones, which are present in various drugs and natural products, suggesting broad pharmaceutical applications (Sungmin Cho et al., 2004).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

- AChE inhibition is crucial because it leads to increased ACh levels, which play a vital role in learning, memory, and cognitive function .

- Mixed-Type Inhibition : It acts as a mixed-type inhibitor, combining both competitive and non-competitive inhibition. This means it competes with ACh for the active site and also modifies the enzyme’s conformation, affecting its function .

- Downstream Effects : Improved cholinergic signaling impacts various brain regions involved in memory consolidation and attention .

- Impact on Bioavailability : Factors like solubility, metabolism, and protein binding affect bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

2-(2-piperazin-1-ylethyl)isoindole-1,3-dione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.2ClH/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISBVHXAZYPOHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C(=O)C3=CC=CC=C3C2=O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid](/img/structure/B1318216.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)